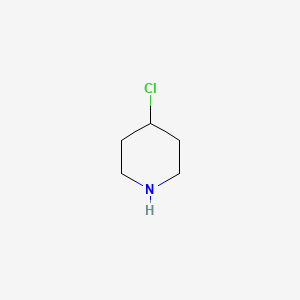

4-Chloropiperidine

描述

Significance of Piperidine (B6355638) Scaffolds in Diverse Chemical Contexts

The utility of the piperidine scaffold is a recurring theme in chemical synthesis, owing to its unique structural and chemical properties. biosynce.com The nitrogen atom within the ring imparts basic and nucleophilic characteristics, making it a reactive center for numerous chemical transformations. biosynce.com

Piperidine rings are integral components of numerous naturally occurring alkaloids, many of which exhibit potent biological activities. encyclopedia.pubsemanticscholar.org Notable examples include:

Piperine: The alkaloid responsible for the pungency of black pepper, which has demonstrated anti-inflammatory and antioxidant properties. ontosight.aiijnrd.org

Coniine: A toxic alkaloid found in poison hemlock. semanticscholar.orgijnrd.org

Atropine: A medicinally important alkaloid containing a fused piperidine ring, used to treat bradycardia, nausea, and vomiting. encyclopedia.pubrsc.org

Lobeline: An alkaloid with neuroprotective and antioxidant activities. semanticscholar.org

The presence of the piperidine moiety in these and other alkaloids has spurred extensive research into their synthesis and biological evaluation. nih.govontosight.ai

The piperidine scaffold is one of the most prevalent heterocyclic structures found in pharmaceuticals, appearing in over twenty classes of drugs. encyclopedia.pubnih.gov Its incorporation into a drug molecule can significantly influence its pharmacological properties, including receptor binding, membrane permeability, and metabolic stability. researchgate.net Piperidine derivatives are key components in a wide array of therapeutic agents, including:

Analgesics biosynce.com

Antihistamines biosynce.com

Antipsychotics encyclopedia.pub

Anticancer agents encyclopedia.pubresearchnester.com

Antidepressants biosynce.com

Drugs for Alzheimer's disease therapy encyclopedia.pubajchem-a.com

For instance, the anti-cancer drug Crizotinib, a dual inhibitor of ALK and ROS1, contains a piperidine moiety that contributes to its optimal pharmacological profile. encyclopedia.pub

The biological activity of piperidine-containing compounds extends to the agricultural sector. jubilantingrevia.com Piperidine derivatives are utilized in the synthesis of various agrochemicals, including herbicides and pesticides. biosynce.comchemimpex.com These compounds can interfere with the nervous systems of insects or inhibit essential enzymes in plants, leading to effective pest and weed control. biosynce.com The demand for piperidine in agrochemical production is significant, accounting for a substantial portion of its global consumption. pmarketresearch.com The development of more efficient and sustainable agrochemicals continues to drive research into novel piperidine-based structures. snsinsider.com

In the realm of material science, piperidine serves as a valuable building block for the synthesis of polymers and other functional materials. biosynce.comontosight.ai Piperidine-containing monomers can be polymerized to create materials with unique properties, such as enhanced solubility and mechanical strength. biosynce.com Furthermore, piperidine and its derivatives can act as catalysts or co-catalysts in certain polymerization reactions. biosynce.com Research has explored the use of piperidine-functionalized polymers in applications such as ionomers and polyelectrolytes for technologies like fuel cells and water purification. rsc.org

Beyond its specific applications, the piperidine ring is a fundamental building block in the broader field of organic synthesis. ontosight.aisolubilityofthings.com Its chair-like conformation and the presence of a reactive nitrogen atom make it a versatile scaffold for constructing complex molecular architectures. ontosight.ai Chemists utilize piperidine derivatives as starting materials and intermediates in a vast number of synthetic pathways, highlighting its importance in the creation of novel compounds. sigmaaldrich.com

Overview of 4-Chloropiperidine as a Key Intermediate and Derivative

Among the many derivatives of piperidine, this compound holds a position of particular importance as a chemical intermediate. chemimpex.comchemimpex.com This compound, featuring a chlorine atom at the 4-position of the piperidine ring, offers a unique combination of stability and reactivity that makes it highly valuable in synthesis. chemimpex.comchemimpex.com

The chlorine substituent serves as a reactive handle, allowing for further functionalization of the piperidine ring through various nucleophilic substitution reactions. cymitquimica.com This versatility enables chemists to introduce a wide range of functional groups at the 4-position, leading to the synthesis of a diverse library of piperidine derivatives.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| CAS Number | 5382-18-3 chemimpex.com | 5382-19-4 chemimpex.com |

| Molecular Formula | C₅H₁₀ClN chemimpex.com | C₅H₁₀ClN·HCl chemimpex.com |

| Molecular Weight | 119.59 g/mol chemimpex.com | 156.06 g/mol chemimpex.com |

| Appearance | Colorless to light yellow/orange clear liquid chemimpex.com | White crystalline solid chembk.com |

| Boiling Point | 60 °C at 11 mmHg chemimpex.com | Not applicable |

| Melting Point | Not applicable | ~134-138 °C chembk.com |

| Solubility | Miscible with water and many organic solvents biosynce.com | Soluble in water and ethanol (B145695) chembk.com |

This table is interactive. Click on the headers to sort.

This compound and its hydrochloride salt are widely used as intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals and specialty chemicals. chemimpex.comchemimpex.com Its role as a versatile building block facilitates the creation of complex molecules and streamlines synthetic pathways, making it an indispensable tool for researchers in both academic and industrial settings. chemimpex.comchemimpex.com

Research Trajectories and Current Challenges in this compound Chemistry

The piperidine ring is a fundamental six-membered nitrogen-containing heterocycle that is a core structure in numerous natural products and pharmaceuticals. Current time information in Bangalore, IN.mdpi.comacs.org Consequently, the development of efficient synthetic methods for creating functionalized piperidines is a significant focus of modern organic chemistry. nih.gov Among the various piperidine derivatives, this compound stands out as a versatile and demanding intermediate. chemimpex.comrasayanjournal.co.in Its utility stems from the labile chloro-substituent at the 4-position, which can be readily displaced or transformed, allowing for the introduction of diverse functionalities into the piperidine scaffold. rasayanjournal.co.in This unique reactivity makes it a valuable building block in medicinal chemistry and organic synthesis. chemimpex.comchemimpex.com

Research Trajectories

The application of this compound in chemical research has evolved significantly over time. Initially utilized as a straightforward building block for introducing the piperidine moiety, its role has expanded into more complex synthetic strategies.

Early Applications in Intermediate Synthesis: Historically, this compound and its N-protected derivatives have been staple reagents for constructing more complex molecules. For instance, it serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders. chemimpex.comnbinno.com A common synthetic route involves the reaction of this compound with nucleophiles, such as sodium cyanide, to produce compounds like 4-cyanopiperidine, which is another precursor for various antipsychotic and antidepressant medications. ontosight.ai

Advanced Synthesis and Catalysis: More recent research has focused on developing novel and more efficient methods for synthesizing this compound derivatives themselves. Traditional methods often face challenges, leading chemists to explore new catalytic systems and reaction pathways. A notable advancement is the use of Lewis acids like Niobium(V) chloride (NbCl5) to mediate aza-Prins type cyclizations. rasayanjournal.co.in This method involves the reaction of epoxides and homoallylic amines to construct the this compound ring, offering an alternative to classical multi-step syntheses. acs.orgrasayanjournal.co.in Another innovative approach involves a protic acid-assisted aza-Pummerer reaction, where homoallylic amines react with an electrophile generated from dimethyl sulfoxide (B87167) (DMSO) to form 4-chloropiperidines under mild conditions. nih.gov

Expansion into Diverse Fields: The utility of this compound extends beyond pharmaceuticals into agrochemical development and material science. chemimpex.com In agrochemicals, it is used to formulate more stable and effective pesticides and herbicides. chemimpex.comchemimpex.com In material science, it contributes to the production of specialty polymers and resins with enhanced chemical resistance and durability. chemimpex.com

The following table summarizes the evolution of synthetic methods involving this compound and its derivatives.

| Synthetic Trajectory | Description | Key Reagents/Catalysts | Primary Applications |

| Nucleophilic Substitution | Classical approach involving the displacement of the chloride ion by various nucleophiles. | Sodium cyanide, amines, alkoxides | Synthesis of pharmaceutical intermediates like 4-cyanopiperidine. ontosight.ai |

| Aza-Prins Cyclization | Lewis acid-mediated cyclization of epoxides and homoallylic amines to form the piperidine ring. | Niobium(V) chloride (NbCl5) | Direct synthesis of complex this compound derivatives. rasayanjournal.co.in |

| Aza-Pummerer Reaction | Protic acid-induced reaction of homoallylic amines with activated DMSO. | HCl•DMPU, DMSO | Formation of 4-chloropiperidines with high functional group tolerance. nih.gov |

| N-Demethylation | Conversion of N-methyl-4-chloropiperidine to the parent this compound. | 1-chloroethyl chloroformate | Preparation of the secondary amine from its tertiary amine precursor. chemicalbook.com |

Current Challenges in this compound Chemistry

Despite its widespread use, several challenges persist in the synthesis and application of this compound. Addressing these hurdles is a key focus of ongoing research.

Synthetic Efficiency and Scalability: While novel synthetic methods are being developed, achieving high yields and scalability remains a significant challenge. For example, the synthesis of 4-chloro-1-methylpiperidine (B1359792) from 1-methyl-4-piperidone (B142233) with agents like thionyl chloride requires controlled conditions to ensure high purity and yield. nbinno.com The development of continuous flow processes is one strategy being employed to enhance production efficiency. nbinno.com

Stability and Side Reactions: The reactivity of the C-Cl bond, while synthetically useful, can also be a source of challenges. The compound's stability can be a concern, and it may undergo undesirable side reactions. chemimpex.com One common side reaction is dehydrohalogenation, where elimination of HCl leads to the formation of a cyclic imine or tetrahydropyridine (B1245486) byproduct. wikipedia.org This reduces the yield of the desired substitution product and complicates purification.

Stereoselectivity: For many pharmaceutical applications, controlling the stereochemistry of the final product is crucial. mdpi.com Developing stereoselective methods for the synthesis of substituted piperidines is a difficult task, especially under harsh reaction conditions that can lead to racemization. nih.gov While methods like the aza-Prins cyclization can offer some stereocontrol, achieving high diastereoselectivity or enantioselectivity often requires sophisticated catalysts and chiral auxiliaries. mdpi.comrasayanjournal.co.in

The table below outlines some of the key challenges and the corresponding research strategies being explored to overcome them.

| Challenge | Description | Current Research Strategies |

| Scalability | Difficulty in translating laboratory-scale syntheses to large-scale industrial production without loss of yield or purity. | Development of continuous flow processes; optimization of reaction conditions for large batches. nbinno.com |

| Side Reactions | Unwanted elimination (dehydrohalogenation) or other side reactions reduce the yield of the desired product. | Use of non-nucleophilic bases; fine-tuning of reaction conditions (temperature, solvent) to favor substitution over elimination. nih.govwikipedia.org |

| Stereocontrol | Achieving specific stereoisomers (enantiomers or diastereomers) required for biological activity. | Development of stereoselective catalytic systems; use of chiral substrates or auxiliaries. mdpi.comnih.gov |

| Protecting Groups | The need for protection and deprotection of the piperidine nitrogen adds steps and reduces overall efficiency. | Investigating reactions that are tolerant of unprotected amines; developing easily removable protecting groups. rasayanjournal.co.in |

Structure

3D Structure

属性

IUPAC Name |

4-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPBXBUHZSOKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329538 | |

| Record name | 4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-18-3 | |

| Record name | 4-Chloropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloropiperidine and Its Derivatives

Aza-Prins Cyclization Strategies

The aza-Prins cyclization stands as a robust and versatile strategy for the stereoselective synthesis of piperidine (B6355638) frameworks. This acid-catalyzed reaction involves the condensation of a homoallylic amine with an aldehyde or an aldehyde equivalent, culminating in the formation of the six-membered nitrogen-containing heterocycle. A key advantage of this methodology is the ability to control the substitution pattern of the resulting piperidine ring, particularly at the 4-position, through judicious selection of the Lewis acid catalyst and reaction conditions. This article delves into specific aza-Prins cyclization strategies for the preparation of 4-chloropiperidine and its derivatives.

Niobium pentachloride (NbCl₅) has been identified as a highly effective reagent for promoting a one-pot aza-Prins type cyclization between epoxides and homoallylic amines, affording this compound derivatives in good yields. rasayanjournal.co.in This synthetic protocol is conducted under mild reaction conditions, typically in an anhydrous solvent like methylene (B1212753) chloride at room temperature, making it an attractive method for accessing these valuable intermediates. rasayanjournal.co.in

In this transformation, Niobium pentachloride serves a dual purpose, functioning as both a Lewis acid and a chlorine source. rasayanjournal.co.in The proposed reaction mechanism commences with the activation of the epoxide by the Lewis acidic NbCl₅, which facilitates the opening of the three-membered ring. This is followed by a nucleophilic attack from the nitrogen of the homoallylic amine. The subsequent intramolecular cyclization generates a piperidine carbocation intermediate. The final step involves the nucleophilic attack of a chloride ion, readily available from NbCl₅, at the 4-position of the carbocation, yielding the this compound product. rasayanjournal.co.in

The efficiency of the NbCl₅-mediated cyclization is influenced by the steric and electronic nature of the substrates. rasayanjournal.co.in It has been observed that sterically demanding protecting groups on the nitrogen of the homoallylic amine can lead to a decrease in the reaction yield when compared to smaller protecting groups. rasayanjournal.co.in Furthermore, the presence of electron-donating substituents on the epoxide ring has been shown to slightly lower the yield and extend the reaction time in comparison to unsubstituted epoxides. rasayanjournal.co.in

| Entry | Homoallylic Amine (Protecting Group) | Epoxide | Yield (%) | Time (min) |

|---|---|---|---|---|

| 1 | N-tosyl | Styrene oxide | 93 | 15 |

| 2 | N-mesyl | Styrene oxide | 90 | 20 |

| 3 | N-Cbz | Styrene oxide | 85 | 25 |

| 4 | N-tosyl | Propylene oxide | 88 | 20 |

| 5 | N-tosyl | 1,2-Epoxyhexane | 82 | 30 |

A significant feature of the NbCl₅-mediated aza-Prins cyclization is its high stereoselectivity, predominantly yielding the trans-isomer of the 2,4-disubstituted piperidine. This stereochemical outcome is rationalized by a chair-like transition state wherein the bulky substituents adopt pseudo-equatorial orientations to minimize steric interactions, leading to the formation of the thermodynamically more stable trans product.

Bismuth trichloride (B1173362) (BiCl₃) has also been successfully employed as a Lewis acid catalyst for the aza-Prins cyclization of N-protected homoallylic amines with epoxides. scribd.com This methodology is notable for its mild reaction conditions, rapid reaction times of 30 to 60 minutes, and the consistent production of good to high yields of 2,4-disubstituted piperidine derivatives. scribd.com The reaction is typically carried out in dichloromethane, with temperatures ranging from 0 °C to room temperature. scribd.com The reaction affords the trans-diastereomer as the major product with high selectivity. scribd.com

The proposed mechanism for the BiCl₃-promoted reaction is believed to proceed through an initial Lewis acid-catalyzed isomerization of the epoxide to an aldehyde. scribd.com This in-situ generated aldehyde then undergoes a conventional aza-Prins cyclization with the homoallylic amine. The formation of an iminium ion, stabilized by the electron-withdrawing protecting group on the nitrogen, is a key intermediate. scribd.com This is followed by the intramolecular cyclization to form the piperidine ring, which is then trapped by a nucleophile at the 4-position. The reaction demonstrates high diastereoselectivity, favoring the formation of the trans-isomer. scribd.com

| Entry | Lewis Acid | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | BiCl₃ | 0.5 | 92 | 9:1 |

| 2 | InCl₃ | 2 | 85 | 9:1 |

| 3 | ZnCl₂ | 4 | 70 | 9:1 |

| 4 | Sc(OTf)₃ | 3 | 80 | 9:1 |

| 5 | BF₃·OEt₂ | 2.5 | 75 | 9:1 |

Triflic Acid-Mediated Aza-Prins-Ritter Reaction Sequences

A notable method for the synthesis of 4-amidopiperidine derivatives, which are structurally related to this compound, is the aza-Prins-Ritter reaction sequence facilitated by triflic acid. This reaction has been demonstrated to produce 4-amidopiperidine derivatives in good yields and with high selectivity. The process is carried out under mild conditions, utilizing 1.2 equivalents of triflic acid. This approach represents the first successful synthesis of these compounds through this specific reaction sequence.

The reaction involves the cyclization of homoallylic amines, which are key precursors in the aza-Prins reaction, to form the piperidine ring. The subsequent trapping of the resulting carbocation by a nitrile, in a Ritter-type reaction, introduces the amido group at the 4-position. The use of triflic acid is crucial for promoting this tandem reaction efficiently.

Trimethylsilyl (B98337) Iodide-Promoted Aza-Prins Cyclization for 4-Iodopiperidines

The synthesis of 4-iodopiperidines can be effectively achieved through an aza-Prins cyclization promoted by trimethylsilyl iodide (TMSI). This method involves the reaction of a homoallyl N-tosylamine with various aliphatic aldehydes. The use of TMSI facilitates the formation of trans-2-alkyl-4-iodo-1-tosylpiperidines with good yields, typically ranging from 80% to 88%.

A key feature of this methodology is its high diastereoselectivity, with trans/cis ratios of the products ranging from 94:6 to 97:3. This chemoselective reaction is particularly effective for aliphatic aldehydes; in the case of aromatic aldehydes, the reaction does not proceed, and the starting materials are recovered. This selectivity underscores the specific utility of this method for the synthesis of certain classes of 4-iodopiperidine (B1603859) derivatives.

Indium Trichloride as a Lewis Acid in Aza-Prins Reactions

Indium trichloride (InCl₃) has been identified as a highly effective and mild Lewis acid for promoting aza-Prins reactions to form piperidines. This methodology provides a versatile route to these heterocyclic structures. The reaction can be applied to a range of substrates, demonstrating its broad scope.

Mechanistic studies have been conducted to understand the factors that influence the formation of either five-membered (pyrrolidine) or six-membered (piperidine) rings. The use of indium trichloride offers a reliable way to favor the formation of the desired piperidine skeleton. This Lewis acid-promoted approach is a valuable tool in the synthesis of substituted piperidines.

Gold-Catalyzed Cyclization Approaches

Gold catalysis offers a modern and efficient approach to the synthesis of halogenated piperidine precursors, specifically 5-halopyridones. A one-pot tandem reaction combining heterocyclization and halogenation under mild conditions has been developed. This method utilizes a gold catalyst, such as Ph₃PAuSbF₆, and an N-halosuccinimide (e.g., NIS, NBS) as the halogen source to produce 5-halopyridones from β-amino-ynone intermediates with high regio- and stereocontrol. organic-chemistry.org

These 5-halopyridones are valuable intermediates that can be subsequently reduced to the corresponding 4-halopiperidines. The gold-catalyzed reaction proceeds via a halodeauration mechanism and has demonstrated a broad substrate scope, affording the pyridone products in moderate to excellent yields. organic-chemistry.org The versatility of these intermediates is further highlighted by their successful use in palladium-catalyzed cross-coupling reactions to generate a diverse array of derivatives. organic-chemistry.org

Alternative Cyclization and Ring-Forming Reactions

Radical Cyclization of Bromoalkenoates

An alternative approach to the synthesis of 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. This method provides a pathway to the piperidine core through the formation of a carbon-carbon bond via a radical intermediate. The reaction typically yields the trans-piperidines as the major product.

Diastereoselectivity with Tributyltin Hydride vs. Tris(trimethylsilyl)silane (B43935)

A significant aspect of the radical cyclization of bromoalkenoates is the diastereoselectivity of the reaction, which is heavily influenced by the choice of the radical mediator. When tributyltin hydride is used, the cyclization affords predominantly the trans-piperidines, but with only modest diastereomeric ratios, generally in the range of 3:1 to 6:1 (trans:cis). soci.org

In contrast, a remarkable enhancement in diastereoselectivity is observed when tris(trimethylsilyl)silane is employed as the radical mediator. organic-chemistry.orgsoci.org With this reagent, the cyclization of the same bromoalkenoate substrates yields the trans-piperidines with diastereomeric ratios of up to 99:1. organic-chemistry.orgsoci.org This dramatic improvement is attributed to a cascade process that allows for the selective rearrangement of the minor stereoisomer. soci.org The slower rate of trapping of the piperidine radical by tris(trimethylsilyl)silane compared to tributyltin hydride facilitates this rearrangement cascade, leading to the significantly higher diastereoselectivity. soci.org

Interactive Data Table: Diastereoselectivity in Radical Cyclization

| Radical Mediator | Typical Diastereomeric Ratio (trans:cis) |

| Tributyltin Hydride | 3:1 to 6:1 |

| Tris(trimethylsilyl)silane | Up to 99:1 |

Aza-Pummerer Approach with Homoallylic Amines

A notable and innovative method for the synthesis of 4-chloropiperidines involves a protic acid-assisted aza-Pummerer reaction of homoallylic amines. This approach provides a convenient and efficient route to the desired piperidine core.

A key aspect of this methodology is the in-situ generation of a (thiomethyl)methyl carbenium ion from dimethyl sulfoxide (B87167) (DMSO) under mild conditions. This is achieved through the use of a complex of hydrogen chloride and N,N'-dimethyl-N,N'-propyleneurea (HCl·DMPU). The electrophilic activation of DMSO by the protic acid generates a sulfonium (B1226848) salt, which then undergoes a base-assisted elimination of water to form the reactive (thiomethyl)methyl carbenium ion. This electrophilic species then reacts with a homoallylic amine in an aza-Pummerer fashion. The subsequent reaction cascade involves the formation of an iminium ion intermediate, which undergoes a 6-endo-trig cyclization. The final step is the nucleophilic addition of a chloride ion to afford the this compound product.

This reaction demonstrates broad substrate scope, being applicable to both aromatic and aliphatic homoallylic amines, and tolerates a variety of functional groups.

Table 1: Selected Examples of this compound Synthesis via Aza-Pummerer Approach

| Entry | Starting Homoallylic Amine | Product | Yield (%) |

| 1 | N-(but-3-en-1-yl)-4-methoxyaniline | 4-chloro-1-(4-methoxyphenyl)piperidine | 61 |

| 2 | N-(but-3-en-1-yl)-[1,1'-biphenyl]-4-amine | 1-([1,1'-biphenyl]-4-yl)-4-chloropiperidine | 72 |

This synthetic route offers several environmentally friendly advantages. The use of the stable and easily handled HCl·DMPU reagent as a protic acid, non-nucleophilic base, and chloride source streamlines the process. This method avoids the use of toxic formaldehyde, which is often employed as a one-carbon synthon in other synthetic approaches. Furthermore, it circumvents the need for expensive and often toxic transition metals, presenting a more sustainable alternative for the synthesis of piperidines. The reaction conditions are mild, and the process has been shown to be scalable.

Oxidative Amination of Non-Activated Alkenes

The oxidative amination of non-activated alkenes represents another powerful strategy for the construction of substituted piperidines. These methods often rely on transition metal catalysis to achieve the desired transformation.

A synthetic route for the formation of substituted piperidines involves the oxidative amination of non-activated alkenes catalyzed by a gold(I) complex. This reaction proceeds with the use of an iodine(III) oxidizing agent. While the direct synthesis of this compound using this specific method is not extensively detailed in the provided sources, the general principle involves the activation of the alkene by the gold(I) catalyst, followed by nucleophilic attack of the amine and subsequent oxidation by the iodine(III) reagent to afford the cyclized product. The nature of the substituent at the 4-position would be dependent on the specific reaction conditions and the presence of appropriate nucleophiles.

Palladium catalysis has been successfully employed in the enantioselective synthesis of substituted piperidines from unactivated alkenes. One such approach is the palladium(II)-catalyzed intramolecular aminoazidation, which provides access to enantioenriched 3-azidopiperidines. This reaction utilizes a chiral pyridinyl-oxazoline (Pyox) ligand to induce asymmetry. Although this method yields a 3-azido substituent rather than a 4-chloro group, it highlights the potential of palladium catalysis in creating chiral piperidine derivatives. The development of analogous systems for the introduction of a chlorine atom at the 4-position remains an area of interest. The reaction proceeds with good functional group compatibility and under mild conditions.

Table 2: Enantioselective Synthesis of 3-Azidopiperidines

| Entry | Substrate | Yield (%) | ee (%) |

| 1 | N-(pent-4-en-1-yl)sulfonamide derivative | 60-82 | 94-98 |

| 2 | Substrate with cyclic alkene | 68-78 | 95-99 |

Intramolecular Reductive Hydroamination/Cyclization of Alkynes

The intramolecular hydroamination of alkynes provides a direct route to cyclic imines, which can then be reduced to the corresponding saturated heterocycles, including piperidines. This strategy offers an atom-economical approach to the synthesis of the piperidine core.

The cyclization of aminoalkynes can be catalyzed by various late transition metals, including copper, rhodium, and palladium complexes. For instance, the cyclization of 6-aminohex-1-yne can yield 2-methyl-1,2-dehydropiperidine. Subsequent reduction of the resulting cyclic enamine or imine would lead to the corresponding substituted piperidine.

An enantioselective variant of this reaction has been reported using a palladium catalyst with a chiral bisphosphine ligand (methyl Norphos) for the synthesis of chiral pyrrolidines and piperidines. This palladium-catalyzed intramolecular alkyne hydroamination proceeds in good yield and with high enantioselectivity.

While the direct synthesis of this compound via a one-pot intramolecular reductive hydroamination/cyclization of a suitably substituted alkyne is not explicitly detailed in the provided search results, this strategy holds potential. A hypothetical precursor, such as a 6-amino-4-chlorohex-1-yne, could undergo intramolecular cyclization followed by in-situ reduction to afford this compound. The development of such a tandem reaction would be a valuable addition to the synthetic chemist's toolbox for accessing this important heterocyclic motif.

Double Reductive Amination Strategies

Double reductive amination (DRA) serves as a direct and efficient method for constructing the piperidine skeleton from dicarbonyl compounds. chim.it This "one-pot" reaction typically involves a cascade of at least four steps: initial imine formation, reduction, a second cyclizing imine formation, and a final reduction. chim.it The versatility of this method is enhanced by the wide availability of amines that can serve as the nitrogen source. chim.it This strategy is a cornerstone in the synthesis of polyhydroxypiperidines, often starting from sugar-derived dicarbonyls to ensure the desired stereochemistry. chim.it

A highly selective approach for the synthesis of piperidine derivatives involves a double reductive amination catalyzed by Ruthenium(II) complexes. uni.lu This method utilizes hydrosilanes as the reducing agent and is effective under neat (solvent-free) conditions. uni.lu Specifically, piperidine derivatives can be successfully synthesized through a double reductive amination followed by cyclization, starting from glutaric dialdehyde (B1249045) and anilines. uni.lu

The catalytic system often employs [RuCl2(p-cymene)]2 with phenylsilane (B129415) (PhSiH3) as the reductant. uni.luresearchgate.net This system is noted for its high chemoselectivity, tolerating a broad array of functional groups on the substrates. researchgate.net The reaction proceeds efficiently to yield tertiary amines and related piperidine structures. uni.lu

| Catalyst | Reductant | Substrates | Product Type |

| [RuCl2(p-cymene)]2 | PhSiH3 / Ph2SiH2 | Glutaric dialdehyde, Anilines | Piperidine derivatives |

| [RuCl2(p-cymene)]2 | Ph2SiH2 | Aldehydes, Anilines | Secondary and Tertiary Amines |

Cascade Reactions for Fused Piperidine Systems

Cascade reactions, also known as tandem or domino reactions, provide an elegant and efficient pathway to complex fused piperidine systems by forming multiple chemical bonds in a single synthetic operation. These reactions are valued for their atom economy and ability to construct intricate molecular architectures from simple starting materials.

Various catalytic systems can initiate these cascades. For instance, a Brønsted acid-catalyzed carbocyclization cascade enables the synthesis of a diverse range of fused heterotricycles, including those containing a piperidine ring. rsc.org Organocatalysis also presents powerful strategies; an asymmetric synthesis of pharmacologically relevant piperidine-fused spiro-oxindoles has been achieved through an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction. researchgate.net Furthermore, multi-enzyme cascades have been developed for the synthesis of protected aminopiperidine derivatives, showcasing a biocatalytic approach to these structures. rsc.org Another example is the nucleophile-initiated cascading cyclization used to produce fully aromatic, fused-ring systems containing nitrogen. nih.gov

Functionalization and Derivatization Strategies

N-Protection Strategies (e.g., N-Boc, N-Cbz)

Protecting the nitrogen atom of the piperidine ring is a critical step in its multi-step synthesis and functionalization, preventing unwanted side reactions. The choice of the protecting group is crucial, with the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups being two of the most common and versatile options.

N-Boc Protection

The N-Boc protecting group is widely used for the nitrogen of this compound, yielding N-Boc-4-chloropiperidine. chemimpex.comchemicalbook.com This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of the Boc group enhances the stability and modulates the reactivity of the molecule, making it an ideal building block for creating various biologically active piperidine derivatives. chemimpex.com Its chlorinated structure at the 4-position allows for subsequent functionalization, further expanding its utility in complex organic synthesis. chemimpex.com

N-Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another important protecting group for amines, forming a stable carbamate. total-synthesis.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com A key advantage of the Cbz group is its orthogonality to many other protecting groups, as it is stable to both acidic and basic conditions. total-synthesis.com Deprotection is most commonly and cleanly achieved through hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl C-O bond. total-synthesis.comorganic-chemistry.org

| Protecting Group | Reagent for Protection | Common Deprotection Method | Key Features |

| N-Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Stable to base, enhances stability of this compound. |

| N-Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂/Pd) | Stable to acid and base, orthogonal to many other groups. total-synthesis.com |

Generation of N-tert-Butyl Group via Dimethyliminium Salt Reaction

An innovative and efficient synthesis for 1-tert-butyl-4-chloropiperidine (B1246326) has been developed that avoids traditional alkylation methods. nih.govacs.org This novel route generates the N-tert-butyl group through the reaction of a preformed dimethyliminium salt of this compound with a methyl nucleophile, specifically methylmagnesium chloride (a Grignard reagent). nih.govacs.org

| Precursor | Key Intermediate | Reagent | Product | Overall Yield |

| 4-chloro-1-methylpiperidine (B1359792) hydrochloride | Dimethyliminium salt of this compound | Methylmagnesium chloride | 1-tert-butyl-4-chloropiperidine | 71% acs.org |

Heck Reactions involving this compound

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org While typically applied to aryl and vinyl halides, recent advancements have extended its utility to unactivated alkyl halides, such as this compound. wikipedia.orgnih.gov

The cross-coupling of alkyl chlorides presents a challenge in palladium catalysis. However, visible light-mediated palladium catalysis has emerged as a mild and efficient method to achieve Mizoroki-Heck reactions with various unactivated primary, secondary, and tertiary alkyl chlorides. nih.gov This protocol allows for the coupling of this compound derivatives with alkenes under gentle reaction conditions. nih.gov A typical reaction setup involves a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base like potassium carbonate (K₂CO₃), and irradiation with blue light-emitting diodes (LEDs). nih.gov This approach demonstrates high functional group tolerance and offers a modern solution for derivatizing the 4-position of the piperidine ring. nih.gov

| Catalyst | Base | Substrate 1 | Substrate 2 | Conditions |

| Pd(PPh₃)₄ | K₂CO₃ | Alkyl Chloride (e.g., this compound) | Alkene | Visible (blue) light irradiation nih.gov |

| Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium | - | Aryl/Vinyl Halide | Alkene | Mild thermal conditions nih.gov |

Palladium-Catalyzed Alkyl Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, traditionally involving the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. The extension of this reaction to include alkyl halides, known as the alkyl Heck reaction, has been a significant area of investigation. However, its application for the direct synthesis of this compound is not widely documented, with research tending to focus on the formation of the piperidine ring itself through intramolecular Heck reactions or C-H functionalization at the C4 position.

The challenges in palladium-catalyzed alkyl Heck reactions stem from two primary competing pathways: slow oxidative addition of the alkyl halide to the palladium(0) catalyst and rapid β-hydride elimination from the alkylpalladium(II) intermediate. These side reactions can lead to low yields and the formation of undesired byproducts.

Recent advancements have sought to overcome these limitations. Photoinduced palladium catalysis, for example, has emerged as a powerful strategy. By exciting the palladium catalyst with visible light, the thermodynamic barrier for the activation of alkyl chlorides can be overcome, facilitating the reaction under milder conditions. This approach often proceeds through a single-electron transfer (SET) mechanism, which helps to circumvent the problematic β-hydride elimination.

While the alkyl Heck reaction holds promise for the synthesis of complex molecules, its specific application to produce this compound directly remains an area for future research. The focus of Heck-type reactions involving piperidine scaffolds has more commonly been on the arylation of the C4 position or the construction of the piperidine ring via intramolecular cyclization.

Mechanistic Studies of Radical Intermediates

Mechanistic investigations into the palladium-catalyzed alkyl Heck reaction have increasingly pointed towards the involvement of radical intermediates, particularly when using alkyl halides. Unlike the classical Heck reaction which proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination, the alkyl variant can operate via a hybrid organometallic-radical pathway.

The initiation of this radical process often involves a single-electron transfer (SET) from a low-valent palladium species, typically Pd(0), to the alkyl halide. This SET event generates an alkyl radical and a palladium(I) species. The newly formed alkyl radical can then add to the alkene, forming a new carbon-centered radical. This radical can then be intercepted by the palladium(I) species to form a palladium(II) intermediate, which can then proceed through the catalytic cycle.

Alternatively, in photoinduced palladium catalysis, the excited palladium catalyst facilitates the formation of the alkyl radical. Mechanistic studies, including the use of radical scavengers and computational analysis, have provided evidence for these radical pathways. For instance, in some systems, it has been shown that the catalytic turnover-determining step is a chlorine atom transfer, completely avoiding the traditional β-hydride elimination step. This SET-mediated pathway helps to explain the success of photoinduced methods in overcoming the challenges associated with traditional alkyl Heck couplings.

These mechanistic insights are crucial for the rational design of more efficient and selective catalytic systems for alkyl Heck reactions. However, specific mechanistic studies on the formation of this compound via a palladium-catalyzed radical pathway are not extensively reported in the current literature.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of its production.

Use of Deep Eutectic Solvents

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents with the potential to replace volatile and toxic organic solvents in a variety of chemical transformations. mdpi.comekb.eg DESs are mixtures of two or more components, typically a hydrogen bond donor and a hydrogen bond acceptor, which at a particular molar ratio have a melting point significantly lower than that of the individual components. mdpi.com They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials. mdpi.com

Catalytic Loading and Efficiency

Minimizing catalyst loading without compromising reaction efficiency is a key principle of green chemistry. In the synthesis of this compound derivatives, the choice of catalyst and reaction conditions plays a crucial role in achieving this goal. One notable example is the niobium pentachloride (NbCl5)-mediated aza-Prins type cyclization of epoxides and homoallylic amines. rasayanjournal.co.in

This methodology has been shown to be an efficient route to this compound derivatives under mild reaction conditions. rasayanjournal.co.in A key advantage of this method is the use of NbCl5 as an effective Lewis acid, which can be used in catalytic amounts. rasayanjournal.co.in Research has demonstrated that this reaction proceeds efficiently with good to excellent yields (80-93%) with relatively low catalyst loading. rasayanjournal.co.in The efficiency of the catalyst allows for shorter reaction times, often completing within 15 minutes at room temperature. rasayanjournal.co.in

The following table illustrates the efficiency of the NbCl5-catalyzed synthesis of various this compound derivatives, highlighting the yields and reaction times achieved.

| Entry | Epoxide Substrate | Homoallylic Amine Substrate | Product | Yield (%) | Time (min) |

| 1 | Styrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-phenyl-1-tosylpiperidine | 93 | 15 |

| 2 | 4-Methoxystyrene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-(4-methoxyphenyl)-1-tosylpiperidine | 88 | 20 |

| 3 | Cyclohexene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-cyclohexyl-1-tosylpiperidine | 90 | 15 |

| 4 | Propylene oxide | N-Tosylhomoallylamine | trans-4-chloro-2-methyl-1-tosylpiperidine | 85 | 25 |

Data synthesized from research on NbCl5 mediated aza-Prins type cyclization. rasayanjournal.co.in

This data underscores the high efficiency of NbCl5 as a catalyst in this transformation, contributing to a greener synthetic process by reducing catalyst waste and energy consumption.

Atom-Efficient Methods

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An atom-efficient method maximizes the incorporation of all materials used in the process into the final product. The aza-Prins cyclization for the synthesis of this compound derivatives is an example of a relatively atom-efficient reaction.

In the NbCl5-mediated synthesis from epoxides and homoallylic amines, the piperidine ring is constructed with the concomitant introduction of the chloro substituent at the 4-position. rasayanjournal.co.in The provisional mechanism suggests that the reaction proceeds through the NbCl5-mediated opening of the epoxide ring, followed by intramolecular cyclization and nucleophilic attack by a chloride ion from the Lewis acid. rasayanjournal.co.in

This cyclization is a convergent process where the main components of the reactants are incorporated into the final product structure. The primary byproduct is related to the oxygen from the epoxide and the remaining niobium species, which can in principle be recovered and recycled. The reaction is a good example of an addition and cyclization cascade, which inherently tends to be more atom-economical than multi-step linear syntheses that often involve the use of protecting groups and generate stoichiometric byproducts at each step.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chloropiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-chloropiperidine derivatives. Both ¹H NMR and ¹³C NMR provide critical data regarding the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound derivatives, the proton signals are typically observed in specific regions. For instance, in 4-chloro-1-phenylpiperidine, the aromatic protons of the phenyl group appear as multiplets in the downfield region, typically between δ 6.82 and 7.23 ppm. nih.gov The proton attached to the carbon bearing the chlorine atom (H-4) is observed as a multiplet around δ 4.14-4.25 ppm. nih.gov The protons on the carbons adjacent to the nitrogen atom (H-2 and H-6) appear as multiplets in the range of δ 2.97-3.54 ppm, while the protons at the C-3 and C-5 positions are observed as multiplets further upfield, around δ 1.92-2.25 ppm. nih.gov

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-chloro-1-phenylpiperidine, the carbon atoms of the phenyl ring resonate in the aromatic region (δ 116.6-151.1 ppm). nih.gov The carbon atom bonded to the chlorine (C-4) typically appears around δ 57.2 ppm. nih.gov The carbons adjacent to the nitrogen (C-2 and C-6) are found at approximately δ 47.5 ppm, and the C-3 and C-5 carbons resonate around δ 35.1 ppm. nih.gov The specific chemical shifts can vary depending on the substituents on the piperidine (B6355638) ring and the nitrogen atom. nih.govrasayanjournal.co.in

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|

| 4-chloro-1-phenylpiperidine | ¹H NMR | 7.23 | t | 8.0 |

| 6.92 | d | 8.0 | ||

| 6.82 | t | 7.3 | ||

| 4.25 – 4.14 | m | |||

| 3.54 – 3.45 | m | |||

| 3.07 – 2.97 | m | |||

| 2.25 – 2.15 | m | |||

| 2.03 – 1.92 | m | |||

| ¹³C NMR | 151.1 | |||

| 129.2 | ||||

| 119.8 | ||||

| 116.6 | ||||

| 57.2 | ||||

| 47.5 | ||||

| 35.1 |

Data sourced from a study on aza-Pummerer synthesis of 4-chloropiperidines. nih.gov

Mass Spectrometry (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its analogs.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to identify and quantify volatile and semi-volatile compounds. For instance, in the analysis of N-methyl-4-chloropiperidine, GC-MS analysis reveals a top peak at m/z 98, with other significant peaks at m/z 55 and 42, which correspond to fragmentation patterns of the molecule. nih.gov The purity of this compound can be determined by GC, with some commercial sources specifying a purity of over 97.0%. tcichemicals.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. In the characterization of 4-chloro-1-phenylpiperidine, HRMS (EI+) calculated the mass for [C₁₁H₁₄NCl] (MH+) as 196.1044, with the found value being 196.1041, confirming the molecular formula. nih.gov This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Table 2: High-Resolution Mass Spectrometry Data for Various this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| trans-2-benzyl-4-chloro-1-tosylpiperidine | [M+H]⁺ | 364.80 | 364.80 |

| trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | [M+H]⁺ | 394.80 | 394.80 |

| trans-4-chloro-2-(4-methoxybenzyl)-1-(methylsulfonyl)piperidine | [M+H]⁺ | 318.40 | 318.40 |

| trans-tert-butyl 2-benzyl-4-chloropiperidine-1-carboxylate | [M+H]⁺ | 310.50 | 310.50 |

Data compiled from a study on NbCl5 mediated aza-Prins type cyclization. rasayanjournal.co.in

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a this compound derivative will exhibit characteristic absorption bands. The C-H stretching vibrations of the piperidine ring typically appear in the region of 2850-3000 cm⁻¹. spectroscopyonline.com The C-Cl stretching vibration is generally observed in the fingerprint region, typically between 600 and 800 cm⁻¹, although its identification can sometimes be challenging due to other overlapping absorptions. The presence of other functional groups, such as a carbonyl group in an N-acyl derivative or an N-H bond in a secondary amine, will give rise to strong, characteristic absorption bands in the spectrum. universallab.org

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of chemical reactions involving this compound. princeton.edu By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., ethyl acetate/hexane), the disappearance of starting materials and the appearance of the product can be visualized. rasayanjournal.co.inrsc.org This allows for the determination of the reaction's endpoint and can also help in identifying the presence of byproducts. rasayanjournal.co.inrsc.org For example, in the synthesis of this compound derivatives, TLC is used to monitor the reaction progress until the starting materials are consumed. rasayanjournal.co.inrsc.org

UV-Vis Spectroscopy for Concentration Determination

While this compound itself does not have a strong chromophore for UV-Vis spectroscopy in the standard range, its derivatives or reaction products might. d-nb.info More significantly, UV-Vis spectroscopy can be employed to determine the concentration of species that react with or are formed from this compound. For instance, in studies of the elimination of N-chloropiperidine, a related compound, UV-Vis spectroscopy was used to monitor its concentration by observing its absorption maximum at 262 nm. mdpi.comresearchgate.net This method is particularly useful in kinetic studies and for quantifying the concentration of UV-active species in solution. mdpi.compsu.edu

Computational and Theoretical Studies of 4 Chloropiperidine

Quantum Chemical Calculations

Quantum chemical calculations have been employed to investigate the reactions of chlorinated piperidines, providing a molecular-level understanding of their stability and reactivity. These studies often focus on reaction mechanisms, thermochemistry, and the influence of the surrounding environment.

The accuracy of theoretical predictions is highly dependent on the computational method employed. For base-induced rearrangement reactions of N-chloro-piperidines, a model system closely related to 4-chloropiperidine, a variety of methods have been systematically assessed. nih.govrsc.org These methods include Møller-Plesset perturbation theory (MP2 and MP4), Quadratic Configuration Interaction with Single and Double excitations (QCISD), and Density Functional Theory (DFT) with different functionals (B3LYP and B2PLYP). researchgate.netuni-muenchen.de

The performance of these methods was benchmarked by calculating energy barriers and reaction energies for processes where experimental data are available, such as ring and nitrogen inversion. uni-muenchen.de It was determined that the double-hybrid DFT functional, B2PLYP, provides energies that are very similar to those obtained with the more computationally expensive G3B3(+) composite method. uni-muenchen.deuni-muenchen.dersc.org The G3B3(+) approach itself was validated against experimental results, showing good agreement. researchgate.netuni-muenchen.de This assessment established that methods like B2PLYP, often in conjunction with geometries optimized at the B3LYP/6-31+G(d) level, are reliable for studying the thermochemistry of these systems. uni-muenchen.de

Electronic structure methods have been applied to calculate the gas-phase and aqueous-phase reaction energies for various base-induced rearrangements of N-chlorinated piperidines. nih.govrsc.org These calculations are crucial for determining the relative stability of reactants, products, and intermediates. Studies have investigated several potential reaction pathways, including intramolecular addition, substitution, and elimination reactions. nih.govuni-muenchen.de For the N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a complex derivative, calculations predicted that an imine is the most stable reaction product, with other products like an oxazinane being close in energy, while the formation of an isoxazolidine (B1194047) was found to be significantly less favorable. researchgate.netuni-muenchen.de These thermochemical analyses provide a foundational understanding of the energetic landscape of the reactions.

Beyond determining the stability of different species, computational studies have been used to locate the transition state structures for various reaction pathways and calculate their corresponding energy barriers. researchgate.netuni-muenchen.de For N-chloropiperidine, experimental energy barriers for ring inversion, nitrogen inversion, and dehydrochlorination reactions have been accurately reproduced with these computational models, particularly when solvent effects are included. nih.gov The investigation of different reaction mechanisms for related N-chlorinated piperidine (B6355638) derivatives revealed that the calculated energy barriers for several distinct pathways (intramolecular addition, substitution, and elimination) were quite similar in an aqueous solution. nih.govuni-muenchen.de However, the pathway leading to the formation of the most stable imine product was predicted to have the lowest activation barrier. nih.govresearchgate.net

The inclusion of solvent effects is critical for accurately modeling reactions that occur in solution. For the study of base-catalyzed rearrangements of N-chloropiperidines, continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), have been utilized. nih.govuni-muenchen.de These models approximate the solvent as a continuous dielectric medium. It was found that a combined approach, using a continuum model alongside the explicit inclusion of a single water molecule, is sufficient to properly describe the water-assisted rearrangement of N-chlorinated compounds in basic media. nih.govrsc.orguni-muenchen.de This hybrid approach allows for the accurate modeling of specific hydrogen-bonding interactions while still accounting for the bulk solvent environment. The calculations of reaction barriers in aqueous solution were performed using this methodology. uni-muenchen.de

Mechanistic Elucidation via Computational Chemistry

Quantum-chemical methods are instrumental in elucidating the complex reaction mechanisms of piperidine derivatives. Electronic structure methods have been applied to calculate reaction energies and map potential energy surfaces for reactions involving N-chlorinated piperidines, which serve as models for the chemical fate of environmentally relevant chloramines. uni-muenchen.de

For instance, computational studies on the base-induced reactions of N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, a model for a metabolite of paroxetine, investigated several competing pathways, including intramolecular addition, substitution, and elimination reactions. uni-muenchen.de By locating the transition state structures and the minimum energy structures of possible products, these studies predicted that the formation of imine 4A would be the most favorable reaction, having the lowest reaction barrier in an aqueous solution. uni-muenchen.de The study also found that using a combination of continuum solvation models and a single explicit water molecule was adequate to accurately describe the water-assisted rearrangement of these compounds in a basic medium. uni-muenchen.de

Another area of investigation involves the aza-Prins type cyclization to form this compound derivatives. rasayanjournal.co.in The provisional mechanism for this reaction involves the Lewis acid (NbCl₅) mediated opening of an epoxide ring, followed by an intramolecular hydrogen migration, nucleophilic attack by the amine, and subsequent rearrangement to yield a piperidine carbonium ion. rasayanjournal.co.in

Table 3: Computationally Studied Reaction Pathways for N-Chloropiperidine Derivatives

| Model Compound | Reaction Type | Computational Finding |

|---|---|---|

| N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Intramolecular Addition/Substitution/Elimination | Imine formation is predicted to be the most stable reaction product with the lowest activation barrier in aqueous solution. uni-muenchen.de |

| N-chloropiperidine | Dehydrochlorination | Experimental energy barriers and enthalpies were accurately reproduced when solvent effects were included in the calculations. uni-muenchen.de |

Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic parameters of molecules, which aids in their structural characterization.

For complex piperidine derivatives, such as 4-(4-chlorophenyl)-4-hydroxypiperidine, DFT methods using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to optimize molecular geometry and predict vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra. researchgate.net The simulated spectra often show good agreement with experimental data, confirming the validity of the computational approach. researchgate.net Similarly, for the characterization of other complex piperidine derivatives, it is a standard methodological approach to compare experimental NMR (¹H and ¹³C) chemical shifts with those predicted by computational methods like DFT to confirm proton and carbon environments. These calculations can also predict other properties such as density and polar surface area. vulcanchem.com

Table 4: Computational Methods for Predicting Spectroscopic Parameters

| Spectroscopic Technique | Typical Computational Method | Predicted Parameters |

|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies and Intensities researchgate.net |

| UV-Vis | TD-DFT (e.g., B3LYP/6-311++G(d,p)) | Absorption Wavelengths, HOMO-LUMO energies researchgate.net |

Environmental Fate and Degradation of N Chloropiperidine

Stability in Aqueous Solutions

The stability of N-Chloropiperidine in aqueous solutions is a key factor in its environmental persistence. The compound is relatively stable, with its decomposition rate being significantly influenced by the pH of the solution. Research has shown that N-chloropiperidine solutions are comparatively long-lived. nih.gov In dark conditions at 25°C and a neutral pH of 7.0, N-chloropiperidine exhibits a half-life of approximately 80 hours. This inherent stability suggests that if formed in water systems, it can persist long enough to undergo transport and various environmental interactions. However, this stability is pH-dependent, with changes in acidity or alkalinity affecting the decomposition pathways.

Spontaneous Decomposition and Photodecomposition

The degradation of N-Chloropiperidine in the environment is governed by two primary factors: spontaneous decomposition and photodecomposition. nih.gov

Spontaneous Decomposition: In aqueous solutions, N-chloropiperidine undergoes a natural, first-order decomposition process. nih.gov This likely involves hydrolysis, which breaks the nitrogen-chlorine (N-Cl) bond to yield piperidine (B6355638) and chloride ions. Base-catalyzed rearrangements are also a significant degradation pathway, with hydroxide (B78521) ions promoting nucleophilic substitution at the N-Cl bond.

Photodecomposition: The degradation of N-chloropiperidine is markedly accelerated by the presence of light, particularly ultraviolet (UV) light. nih.gov This photodecomposition pathway is a critical factor in its environmental fate, as exposure to sunlight in surface waters would significantly shorten its persistence compared to its stability in dark conditions. nih.gov

Interactions with Chlorinating Agents

N-Chloropiperidine is formed through the reaction of piperidine with chlorinating agents like hypochlorous acid (HOCl) or sodium hypochlorite (B82951) under controlled conditions. ontosight.ai This reaction involves a nucleophilic attack by the piperidine's amine group on the electrophilic chlorine.

Once formed, N-chloropiperidine itself is a reactive chlorinating agent, though it is less reactive than compounds like N-chloromorpholine. In environments with other organic amines and residual disinfectants, N-chloropiperidine can participate in chlorine transfer reactions. acs.orgepa.gov For instance, it can slowly transfer its chlorine atom to other unchlorinated amines, a process that is influenced by pH. epa.gov The presence of residual disinfectants can accelerate the decomposition of organic chloramines. acs.org This reactivity is a key aspect of its environmental fate, as it dictates its potential to alter the chemical composition of its surroundings and its own degradation pathway.

Photocatalytic Elimination Studies

To address the persistence of N-chloropiperidine, a known persistent organic pollutant, researchers have investigated advanced oxidation processes for its removal from water. mdpi.comresearchgate.netresearchgate.net Photocatalysis has emerged as a promising and sustainable method. mdpi.com This technique uses a photocatalyst activated by light to generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules into simpler, non-toxic substances like carbon dioxide, water, and nitrogen. mdpi.com

Significant research has focused on the use of nickel/nickel oxide-carbon nitride (Ni/NiO-C₃N₄) composites as a photocatalyst for the degradation of N-chloropiperidine. mdpi.com These composites are designed to be stable and effective under visible light, which is a significant advantage for practical environmental applications. mdpi.comresearchgate.net The Ni/NiO-C₃N₄ photocatalyst is synthesized through a single-step thermal polymerization of nickel nitrate (B79036) and melamine. mdpi.com Studies have shown that the synergistic interaction between Ni and NiO enhances the separation of charge carriers and reduces the recombination of electron-hole pairs, which in turn increases the production of reactive oxygen species responsible for degradation. mdpi.comresearchgate.net Furthermore, these catalysts have demonstrated good stability and reusability over multiple cycles. mdpi.comresearchgate.net

Kinetic studies of the photocatalytic degradation of N-chloropiperidine consistently show that the reaction follows first-order kinetics. mdpi.comresearchgate.net This means the rate of degradation is directly proportional to the concentration of N-chloropiperidine.

In one study using Ni/NiO-C₃N₄ composites, the first-order rate constant for the degradation of N-chloropiperidine was 0.0456 min⁻¹, which was a significant improvement over pure carbon nitride (0.0231 min⁻¹) and other variations of the catalyst. mdpi.com The reaction rate was found to nearly quadruple when a 10% Nickel concentration was incorporated into the carbon nitride matrix. mdpi.com Another study utilizing titanium dioxide (TiO₂) as the photocatalyst under ultraviolet light also reported first-order kinetics, with rate constants varying from 0.0377 to 0.0948 min⁻¹ depending on the experimental conditions. researchgate.net

Table 1: First-Order Rate Constants for Photocatalytic Degradation of N-Chloropiperidine This table is interactive. You can sort and filter the data.

| Catalyst | Light Source | Rate Constant (k, min⁻¹) | Reference |

|---|---|---|---|

| Ni/NiO-C₃N₄ | Visible Light | 0.0456 | mdpi.com |

| NiO-C₃N₄ | Visible Light | 0.0386 | mdpi.com |

| Ni-C₃N₄ | Visible Light | 0.0315 | mdpi.com |

| Pure C₃N₄ | Visible Light | 0.0231 | mdpi.com |

| TiO₂ | UV Light | 0.0377 - 0.0948 | researchgate.net |

Accumulation in Waterways and Biological Tissues

N-Chloropiperidine is considered a potential environmental pollutant due to its stability and persistence in soil and water. ontosight.ai Its formation in chlorinated water has led to its use as a model compound to study the potential health effects and bioaccumulation of the broader class of organic chloramines. epa.govmdpi.com Concerns exist that long-term exposure and bioaccumulation of such compounds could be dangerous. mdpi.comresearchgate.net

While extensive field data on the specific concentrations of N-chloropiperidine in waterways are limited, the potential for its formation from precursor amines found in wastewater and natural waters is recognized. nih.govepa.gov Research into the environmental impact of its chlorinated derivatives indicates they can undergo transformations that affect aquatic ecosystems. Although direct studies on the bioaccumulation of N-chloropiperidine in biological tissues are not widely available, the general behavior of persistent organic pollutants suggests a potential for uptake by aquatic organisms. nih.govresearchgate.net The study of pharmaceuticals and their metabolites, which can include chlorinated amine structures, in aquatic environments is an active area of research to understand their potential for bioaccumulation and impact on the food web. nih.gov

Assessment of Environmental Risk

The environmental risk assessment of N-Chloropiperidine considers its potential to cause harm to ecosystems and human health due to its persistence, reactivity, and toxicity. mdpi.com As a persistent organic pollutant, its presence in water bodies presents several environmental and health hazards. mdpi.comresearchgate.net The compound is recognized as a potential environmental pollutant owing to its stability and persistence in both soil and water. ontosight.ai

A significant concern in the environmental risk profile of N-Chloropiperidine is its mutagenic and carcinogenic potential. researchgate.net Toxicological studies have demonstrated that N-Chloropiperidine is a direct-acting mutagen in the Ames assay using Salmonella typhimurium strain TA100. nih.govnih.gov It has also been shown to induce chromosomal aberrations, including multipolar anaphase and micronuclei, in Chinese hamster ovary (CHO) cells. In animal studies, chronic exposure in mice at doses greater than 50 mg/kg resulted in dominant lethal mutations and sperm abnormalities. The acute toxicity has also been evaluated, with an LD50 (lethal dose, 50 percent kill) in mice determined to be approximately 100 mg/kg via intraperitoneal route and 350 mg/kg in another study. nih.govdrugfuture.com

The table below summarizes key research findings related to the environmental degradation and ecotoxicity of N-Chloropiperidine.

Interactive Data Table: Environmental Fate and Toxicity of N-Chloropiperidine

| Parameter | Condition/Species | Result | Finding |

| Half-life | Aqueous solution, pH 7.0, 25°C, dark | ~80 hours | Demonstrates persistence in the absence of light. |

| Photocatalytic Degradation | TiO₂ catalyst, UV illumination | >90% degradation in 20 min | Efficient removal under UV light with a catalyst. |

| Photocatalytic Degradation | Ni/NiO-C₃N₄ catalyst, visible light | >90% degradation in 2 hours | Effective degradation under visible light, highlighting advanced remediation potential. mdpi.com |

| Mutagenicity | Salmonella typhimurium TA100 | Positive mutagenic response | Acts as a direct-acting mutagen. nih.govnih.gov |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | Induced aberrations | Demonstrates genotoxic potential in mammalian cells. |

| Acute Toxicity | Mice (intraperitoneal) | LD50: 100 mg/kg | Indicates significant toxicity upon acute exposure. drugfuture.com |

| Acute Toxicity | C57BL/J6 mice | LD50: ~350 mg/kg | Provides a measure of lethal dosage. nih.gov |

Medicinal Chemistry and Pharmacological Relevance of 4 Chloropiperidine Derivatives

Precursor in Pharmaceutical Synthesis

4-Chloropiperidine and its derivatives are versatile building blocks in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of bioactive molecules. chemimpex.comchemimpex.com The reactivity of the chlorine atom at the 4-position, combined with the structural scaffold of the piperidine (B6355638) ring, allows for diverse chemical modifications, leading to the development of novel therapeutic agents. chemimpex.comchemimpex.com

Synthesis of Agents for Neurological and Psychiatric Disorders

The this compound moiety is a key structural component in the synthesis of pharmaceuticals targeting neurological and psychiatric conditions. chemimpex.com Its hydrochloride salt is a widely used intermediate for producing drugs aimed at these disorders. chemimpex.com For instance, 4-chloro-1-methylpiperidine (B1359792) is a reactant in the synthesis of indole (B1671886) and benzimidazole (B57391) piperazines, which act as histamine (B1213489) H4 receptor antagonists. chemicalbook.comnbinno.com These antagonists have potential applications in treating allergic reactions and respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nbinno.com Furthermore, N-Boc-4-chloropiperidine serves as a critical intermediate in the development of new drugs targeting neurological disorders. chemimpex.com The piperidine scaffold itself is present in numerous FDA-approved drugs for a range of central nervous system (CNS) conditions. acs.org

Development of Piperidine Derivatives with Pharmacological Properties

The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmacologically active compounds, and this compound serves as a valuable starting material for creating diverse derivatives. acs.orgnih.gov The synthesis of various piperidine derivatives often involves the strategic use of this compound to introduce the piperidine core into larger molecules. mdpi.comresearchgate.net For example, N-benzyl-4-chloro-piperidine is utilized as a building block in the synthesis of pharmaceutical compounds with potential antipsychotic and analgesic effects. guidechem.com

The development of piperidine-based drugs is a significant area of pharmaceutical research, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. acs.orgnih.gov The synthesis of these derivatives can be achieved through various chemical strategies, such as the NbCl5 mediated aza-Prins type cyclization of epoxides and homoallylic amines to produce this compound derivatives. researchgate.netrasayanjournal.co.in The versatility of the piperidine scaffold allows for the fine-tuning of pharmacological properties through the introduction of different substituents. mdpi.com

Biological Evaluation of this compound Analogues

Recent research has focused on the synthesis and biological evaluation of various analogues of this compound, particularly in the context of anticancer drug discovery. These studies have revealed promising cytotoxic activities against several cancer cell lines.

Cytotoxicity Studies on Carcinoma Cell Lines

Derivatives of chloropiperidine have demonstrated significant cytotoxic effects against a panel of human carcinoma cell lines. acs.orgnih.gov In one study, a series of monofunctional 3-chloropiperidines (M-CePs) exhibited potent cytotoxicity, with IC₅₀ values in the nanomolar range against colorectal (HCT-15) and ovarian (2008) tumor cells. acs.orgnih.gov These compounds were found to be orders of magnitude more potent than the reference drug, chlorambucil (B1668637). acs.orgnih.gov The mechanism of action for these compounds is believed to involve DNA alkylation, leading to strand cleavage.

A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives also showed significant cell growth inhibitory activity on a variety of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium. nih.gov

Activity against Specific Tumor Cell Lines (e.g., Pancreatic BxPC-3)

A noteworthy finding from cytotoxicity studies is the remarkable activity of certain chloropiperidine derivatives against pancreatic cancer cell lines, a notoriously difficult-to-treat cancer. acs.orgnih.gov Specifically, monofunctional 3-chloropiperidines displayed striking cytotoxicity against the pancreatic BxPC-3 cell line, with IC₅₀ values ranging from 6 to 60 nM. acs.orgnih.gov This was particularly significant given the low susceptibility of these cells to chlorambucil (IC₅₀ of 75.3 μM). acs.orgnih.gov

Furthermore, bis-3-chloropiperidine derivatives featuring aromatic linkers have shown a pronounced tropism and nanomolar IC₅₀ values against BxPC-3 cells. d-nb.infonih.govnih.gov The introduction of appended aromatic moieties into the linker of these compounds confers preferential activity against this specific pancreatic cancer cell line. d-nb.infonih.gov

| Compound | HCT-15 (nM) | 2008 (nM) | BxPC-3 (nM) |

|---|---|---|---|

| 1 | 474 ± 110 | 329 ± 40 | 57 ± 4 |

| 2 | 254 ± 10 | 174 ± 10 | 24 ± 6 |

| 3 | 300 ± 81 | 107 ± 10 | 6 ± 2 |

| d-1 (S) | 181 ± 80 | 102 ± 30 | 7 ± 2 |

| l-1 (R) | 5640 ± 3103 | 4600 ± 1490 | 274 ± 170 |

| Chlorambucil | 49700 ± 3310 | 12500 ± 2050 | 75300 ± 5110 |

Influence of Substituents on Cytotoxicity

The cytotoxic potency of chloropiperidine derivatives is significantly influenced by the nature and position of substituents on the piperidine ring and its appendages. acs.orgacs.orgmdpi.com Studies have shown that even minor structural modifications can lead to substantial changes in biological activity.

For instance, the presence of methyl substituents on the 3-chloropiperidine ring was found to enhance the reactivity and consequent cytotoxicity of the analogues. acs.orgacs.org The introduction of an N-benzyl substituent also stimulated the cytotoxicity, particularly against BxPC-3 cells. acs.orgacs.org In a series of 1-hydroxyanthraquinones, the nature of the substituent at the C-2 and C-4 positions had a great influence on their cytotoxicity against glioblastoma cancer cells. mdpi.com Furthermore, the stereochemistry of the chloropiperidine derivatives has been shown to modulate their activity in unexpected ways, suggesting additional molecular mechanisms beyond direct DNA damage. acs.orgacs.org

Role in Drug Discovery and Development Processes